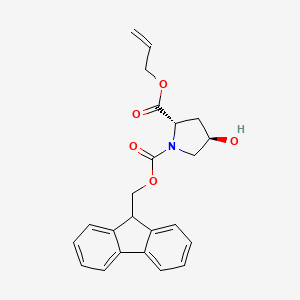
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-((9H-fluorène-9-yl)méthyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate est un composé organique complexe avec une structure unique qui comprend un groupe fluorényle, un groupe allyle et un fragment hydroxypyrrolidine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-((9H-fluorène-9-yl)méthyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate implique généralement plusieurs étapesLes conditions de réaction nécessitent souvent l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et des catalyseurs comme la N,N-diisopropyléthylamine (DIPEA) pour faciliter les réactions .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. L'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité est courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-((9H-fluorène-9-yl)méthyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les doubles liaisons en liaisons simples.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4), des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4), et divers nucléophiles et électrophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures contrôlées et en présence de catalyseurs pour garantir une efficacité et une sélectivité élevées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à divers dérivés du composé d'origine .
Applications de recherche scientifique
Le 1-((9H-fluorène-9-yl)méthyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être utilisé dans l'étude des mécanismes enzymatiques et comme sonde pour l'investigation des voies biologiques.
Mécanisme d'action
Le mécanisme par lequel le 1-((9H-fluorène-9-yl)méthyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorényle peut s'intercaler avec l'ADN, tandis que le fragment pyrrolidine peut interagir avec des enzymes ou des récepteurs. Ces interactions peuvent moduler les voies biologiques, conduisant à divers effets selon le contexte .
Applications De Recherche Scientifique
1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-((9H-fluoren-9-yl)methyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the pyrrolidine moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context .
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,4R)-1-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-acide carboxylique
- (2S,4S)-1-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-4-hydroxypyrrolidine-2-acide carboxylique
- (2S,3S)-1-(((9H-Fluorène-9-yl)méthoxy)carbonyl)-3-hydroxypyrrolidine-2-acide carboxylique
Unicité
Le 1-((9H-fluorène-9-yl)méthyl) 2-allyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate est unique en raison de la présence à la fois des groupes fluorényle et allyle, qui confèrent des propriétés chimiques et biologiques distinctes. La stéréochimie spécifique du cycle pyrrolidine joue également un rôle crucial dans ses interactions avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C23H23NO5 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
1-O-(9H-fluoren-9-ylmethyl) 2-O-prop-2-enyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H23NO5/c1-2-11-28-22(26)21-12-15(25)13-24(21)23(27)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21,25H,1,11-14H2/t15-,21+/m1/s1 |
Clé InChI |
YOPSSWWHIZQZBA-VFNWGFHPSA-N |
SMILES isomérique |
C=CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canonique |
C=CCOC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















